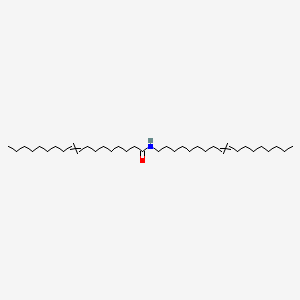

Oleyl oleamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oleyl oleamide, also known as cis-9,10-octadecenoamide, is an organic compound derived from the fatty acid oleic acid. It is a colorless, waxy solid that occurs naturally and is often labeled as a fatty acid primary amide. This compound is biosynthesized from N-oleoylglycine and has been detected in human plasma. It is known for its role in inducing sleep and has been considered for treatments related to mood and sleep disorders .

準備方法

Synthetic Routes and Reaction Conditions: Oleyl oleamide can be synthesized through the reaction of oleic acid with ammonia or an amine under specific conditions. The process typically involves heating oleic acid with ammonia at high temperatures to form the amide. Another method involves the use of oleoyl chloride, which reacts with ammonia or an amine to produce this compound.

Industrial Production Methods: In industrial settings, this compound is produced through the amidation of oleic acid with ammonia or an amine. The reaction is carried out in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to high temperatures and maintaining specific pressure conditions to ensure complete conversion of oleic acid to this compound .

化学反応の分析

Types of Reactions: Oleyl oleamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: this compound can undergo substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides and other derivatives.

科学的研究の応用

Oleyl oleamide has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and stabilizer in the synthesis of nanoparticles.

Biology: Studied for its role in sleep induction and mood regulation.

Medicine: Investigated for potential treatments for sleep disorders and depression.

Industry: Used as a slip agent in polymer processing to reduce friction and improve product quality.

作用機序

Oleyl oleamide exerts its effects through multiple pathways:

Neurotransmitter Systems: It interacts with neurotransmitter systems to induce sleep.

Cannabinoid Receptors: Acts as an agonist for the cannabinoid receptor CB-1, although its affinity is relatively low.

Enzyme Inhibition: Inhibits fatty acid amide hydrolase (FAAH), leading to increased concentrations of anandamide, which contributes to its effects.

類似化合物との比較

Erucamide: Another fatty acid amide used as a slip agent in polymer processing.

Oleamide: Similar in structure and function, known for its sleep-inducing properties.

Comparison:

Erucamide vs. Oleyl Oleamide: Both serve as slip agents, but erucamide is more advanced and used in specific applications like injection molding.

Oleamide vs. This compound: Both induce sleep, but oleamide has a higher affinity for cannabinoid receptors and is more potent in its effects.

This compound stands out due to its unique combination of properties, making it valuable in various scientific and industrial applications.

生物活性

Oleyl oleamide, a long-chain primary fatty acid amide derived from oleic acid, exhibits a range of biological activities that have garnered significant attention in scientific research. This article delves into its mechanisms of action, effects on various biological systems, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the amidation of oleic acid. Its structure comprises a long hydrocarbon chain, making it a member of the fatty acid amide family, which includes other bioactive compounds like oleamide. The general formula for this compound is C18H35NO, reflecting its fatty acid origin.

1. Sleep-Inducing Properties

This compound is recognized for its sleep-inducing effects, similar to its analog oleamide. Research indicates that it acts on various neurotransmitter systems, particularly:

- Serotonergic System : It influences serotonin receptors (5-HT), which are crucial for regulating sleep-wake cycles.

- GABAergic System : this compound interacts with GABAA receptors, enhancing inhibitory neurotransmission and promoting sedation.

In a study conducted on rats, systemic administration of this compound resulted in significant reductions in sleep latency and increased total sleep time without affecting REM sleep, suggesting its potential as a therapeutic agent for sleep disorders .

2. Immunomodulatory Effects

This compound exhibits immunoregulatory properties. It has been shown to inhibit lymphocyte proliferation and modulate inflammatory responses. Key findings include:

- Inhibition of NF-κB Activation : this compound reduces the activation of NF-κB in microglial cells, leading to decreased production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins .

- Potential Treatment for Inflammatory Disorders : Its ability to modulate Toll-like receptor (TLR) pathways suggests potential applications in treating conditions like atopic dermatitis and other inflammatory diseases .

3. Cardiovascular Effects

Recent studies indicate that this compound may play a role in cardiovascular health:

- Vasodilation : It has been shown to induce vasodilation in rat mesenteric arteries through mechanisms involving nitric oxide and TRPV1 receptor activation. This effect is not mediated by cannabinoid receptors but through an unidentified G protein-coupled receptor .

The biological activities of this compound are mediated through several mechanisms:

- Gap Junction Communication : this compound selectively inhibits gap junction communication in glial cells, which may influence neuronal signaling and higher-order brain functions .

- Interaction with Receptors : It acts as an allosteric modulator at GABAA and 5-HT7 receptors while also exhibiting cannabinoid-like properties by inhibiting fatty acid amide hydrolase (FAAH), thereby increasing levels of endocannabinoids .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Sleep Studies in Rodents :

- Inflammation Models :

特性

CAS番号 |

72901-31-6 |

|---|---|

分子式 |

C36H69NO |

分子量 |

531.9 g/mol |

IUPAC名 |

(Z)-N-[(E)-octadec-9-enyl]octadec-9-enamide |

InChI |

InChI=1S/C36H69NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-35H2,1-2H3,(H,37,38)/b19-17+,20-18- |

InChIキー |

GCAONVVVMAVFDE-NADBREJJSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCNC(=O)CCCCCCCC=CCCCCCCCC |

異性体SMILES |

CCCCCCCC/C=C/CCCCCCCCNC(=O)CCCCCCC/C=C\CCCCCCCC |

正規SMILES |

CCCCCCCCC=CCCCCCCCCNC(=O)CCCCCCCC=CCCCCCCCC |

Key on ui other cas no. |

72901-31-6 |

物理的記述 |

Other Solid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。